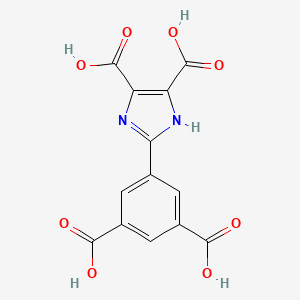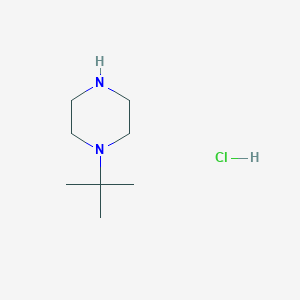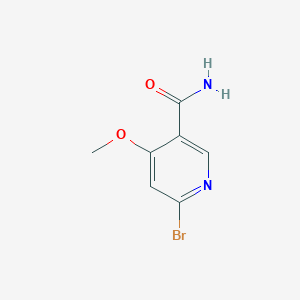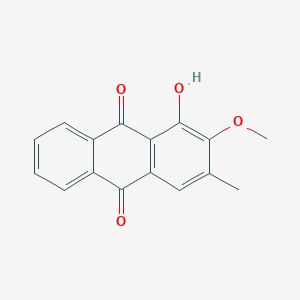
1-Hydroxy-2-methoxy-3-methyl-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxy-2-methoxy-3-methyl-anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, dye production, and chemical research. This compound, in particular, exhibits unique properties that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the reaction of phenol or salicylaldehyde with 2-bromomethylphenol under alkaline conditions to form b-hydroxy-2-bromomethylphenol. This intermediate is then reacted with anthraquinone in an ether solvent to yield the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, enhancing their biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
1-Hydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other anthraquinone derivatives.
Biology: Studied for its antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities and ability to inhibit key cellular proteins.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of essential cellular proteins, such as kinases and topoisomerases, which are crucial for cell proliferation and survival. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
- 1-Hydroxy-2-methyl-anthraquinone
- 2-Hydroxy-1-methoxyanthraquinone
- 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone
Comparison: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
74272-73-4 |
|---|---|
Molekularformel |
C16H12O4 |
Molekulargewicht |
268.26 g/mol |
IUPAC-Name |
1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3 |
InChI-Schlüssel |
ZBKOHWLGXDAPHN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


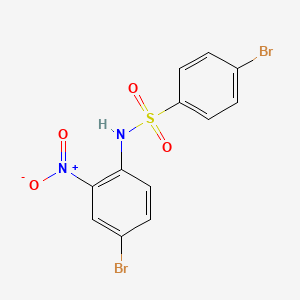
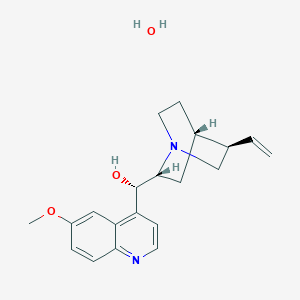
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
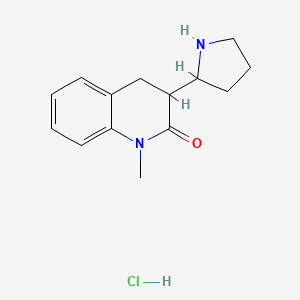

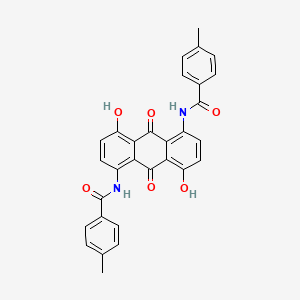
![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)

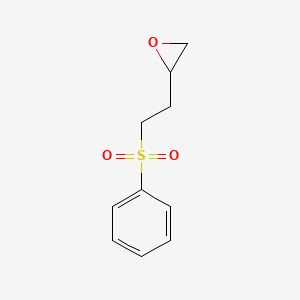
![1,3,5-tris[4-[2-(4-bromophenyl)ethynyl]phenyl]benzene](/img/structure/B13133084.png)
